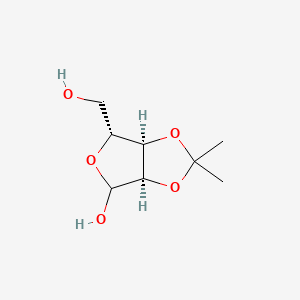

2,3-O-Isopropylidene-D-ribofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYTWUSIDMJZCP-RKEPMNIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451682 | |

| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-88-1 | |

| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of a Selectively Masked Ribose

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-O-Isopropylidene-D-ribofuranose

In the intricate world of medicinal chemistry and drug development, the ability to precisely modify complex biomolecules is paramount. D-Ribose, the carbohydrate backbone of RNA, presents a formidable synthetic challenge with its four hydroxyl groups of similar reactivity. The strategic introduction of protecting groups is the cornerstone of modern nucleoside and carbohydrate chemistry, and among the most elegant and widely used is the isopropylidene acetal.

This guide provides a deep dive into the chemical properties, synthesis, and reactivity of This compound , a pivotal intermediate that effectively "masks" the cis-diols at the C-2 and C-3 positions. This selective protection unlocks the C-1 (anomeric) and C-5 (primary) hydroxyl groups for targeted chemical transformations. As a senior application scientist, this document is structured not as a mere recitation of facts, but as a functional guide to understanding the why behind the how—elucidating the causality that makes this molecule an indispensable tool for researchers synthesizing the next generation of antiviral and anticancer therapeutics.[1][2]

Synthesis and Purification: Forging the Key Intermediate

The preparation of this compound is a classic acetalization reaction. The core principle involves the reaction of D-ribose with acetone, which serves as both solvent and reactant, in the presence of an acid catalyst. The thermodynamic stability of the five-membered ring formed by the cis-2,3-diols drives the reaction towards the desired furanose product.

Several methods have been established, with variations in catalysts and reaction conditions influencing yield and purity.

Established Synthetic Protocols

-

Acid Catalysis : The most common approach employs strong acids like sulfuric acid or hydriodic acid.[3][4] The reaction is typically refluxed for several hours. While effective, these strong acids can sometimes lead to side products or decomposition, necessitating careful control of reaction time and temperature.

-

Lewis Acid Catalysis : Catalysts such as tin(IV) chloride (SnCl₂) offer an alternative, milder route for specific applications like the direct synthesis of alkyl ribofuranosides.[5]

-

Ultrasound-Assisted Synthesis : A significant advancement involves the use of ultrasonic irradiation.[6][7][8] This technique serves as an efficient energy source, drastically reducing reaction times from many hours to under an hour and often yielding a cleaner product with high yields, sometimes obviating the need for chromatographic purification.[6][8]

Workflow: Synthesis of this compound

Caption: Key reaction pathways for this compound.

-

Activation via Sulfonylation (Tosylation) : The most critical reaction at this position is the conversion of the hydroxyl into a sulfonate ester, typically a tosylate. This is a self-validating system; the tosyl group is an excellent leaving group, perfectly priming the C-5 position for nucleophilic substitution. [1][9]

-

Protocol : To a solution of methyl 2,3-O-isopropylidene-β-D-ribofuranoside in dry pyridine at 0°C, p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction progress is monitored by TLC. Upon completion, an aqueous workup yields the 5-O-tosyl derivative. [9]

-

-

Nucleophilic Displacement of the Tosylate : Once activated, the C-5 position can be functionalized with a wide range of nucleophiles. A common transformation is the reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF to produce the 5-azido derivative. [6]This azide can then be used in "click chemistry" to form triazole glycoconjugates or be reduced to a 5-amino group. [6][8]

-

Deoxygenation : For the synthesis of 5'-deoxyribonucleosides, a class of compounds with significant therapeutic interest, the 5-O-tosyl intermediate is reduced. [1][10]This removes the 5'-hydroxyl group entirely, a structural feature found in drugs like the anticancer agent capecitabine. [1]

Reactivity at the C-1 Anomeric Hydroxyl

The anomeric hydroxyl group is the site of glycosylation—the crucial bond-forming reaction to create nucleosides. The most prevalent method is the Vorbrüggen glycosylation , which involves coupling the protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf). [11]This reaction is highly stereoselective, typically affording the desired β-anomer due to the neighboring group participation of the C-2 substituent.

Deprotection: Releasing the 2',3'-Diol

The isopropylidene group is valued for its stability under a wide range of conditions (e.g., basic, reductive, oxidative) while being readily cleavable under acidic conditions. [12]This orthogonality is essential for complex multi-step syntheses.

-

Mechanism : Deprotection is an acid-catalyzed hydrolysis that reverses the acetal formation.

-

Reagents : A variety of acidic conditions can be employed, from dilute mineral acids (e.g., 0.04N H₂SO₄) to trifluoroacetic acid (TFA) in an aqueous solution or solid-supported acid resins like Amberlite IR-120. [1][13]The choice of reagent depends on the sensitivity of other functional groups in the molecule. For instance, in peptide synthesis involving sugar amino acids, TFA or Amberlite resin provides mild conditions that do not compromise the peptide backbone. [13]

Caption: Acid-catalyzed deprotection of the isopropylidene group.

Conclusion: A Cornerstone of Modern Synthesis

This compound is more than just a protected sugar; it is a strategic linchpin in the synthesis of complex, biologically active molecules. Its preparation is scalable and well-understood, and its predictable reactivity at the C-1 and C-5 positions provides a robust platform for chemical elaboration. The stability of the protecting group under many reaction conditions, combined with its facile removal under mild acidic treatment, provides the necessary orthogonality for sophisticated synthetic campaigns. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this intermediate is fundamental to the logical design and successful execution of synthetic routes toward novel nucleoside analogues and other carbohydrate-based structures.

References

-

Evangelista, T. C. S., et al. (2022). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Taylor & Francis Online. [Link]

-

Ferreira, S. B., et al. (2022). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. PrepChem. [Link]

-

LookChem. (n.d.). 2,3-O-Isopropylidene-D-ribofuranoside. LookChem. [Link]

-

Koprowska, K., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health (NIH). [Link]

- Google Patents. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.

-

Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

LookChem. (n.d.). 1-O-Benzyl-2-O,3-O-isopropylidene-β-D-ribofuranose. LookChem. [Link]

-

Semantic Scholar. (2007). Reaction of methyl-4-methylene-2,3-O-isopropylidene-β-D-ribofuranoside with N-bromosuccinimide in aqueous tetrahydrofurane. Semantic Scholar. [Link]

-

PubChem. (n.d.). 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose. PubChem. [Link]

-

PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. PubChem. [Link]

-

Kocienski, P. J. (1998). Protecting groups. Semantics Scholar. [Link]

-

Ferreira, I. L. M., et al. (2012). Kinetic Characterization of Methylthio-D-ribose-1-Phosphate Isomerase. National Institutes of Health (NIH). [Link]

-

Robins, M. J., & Robins, R. K. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications. [Link]

-

Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]

-

Evangelista, T. C. S., et al. (2022). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-b-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Taylor & Francis Online. [Link]

-

Keglevich, A., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. National Institutes of Health (NIH). [Link]

-

Glen Research. (n.d.). Deprotection - Volume 2 - RNA Deprotection. Glen Research. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. madridge.org [madridge.org]

- 3. prepchem.com [prepchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. CN105037453A - Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protective Groups [organic-chemistry.org]

- 13. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 2,3-O-Isopropylidene-D-ribofuranose: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal intermediate in contemporary medicinal chemistry and drug development. The strategic protection of the cis-2,3-hydroxyl groups of the D-ribose moiety by an isopropylidene group leaves the 5'-hydroxyl group accessible for targeted chemical modification. This unique structural feature makes it an invaluable building block for the synthesis of a diverse array of nucleoside analogues, including potent antiviral and anticancer therapeutics.[1][2] This document delineates the fundamental physicochemical properties, detailed characterization methodologies, field-proven synthesis and purification protocols, and critical applications of this versatile compound. The narrative emphasizes the causal reasoning behind experimental choices, providing researchers and drug development professionals with a robust framework for its effective utilization.

Core Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its successful application in synthesis.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₅ | [3][4] |

| Molecular Weight | 190.19 g/mol | [4] |

| Appearance | White solid or colorless syrup | [5][6][7] |

| Boiling Point | 108-111 °C at 0.04 mmHg; 127 °C | [4][8] |

| Solubility | Soluble in water, DCM, DMF, DMSO, EtOAc, MeOH, Benzene | [7][8][9] |

| Storage Temperature | 0 to 8 °C; -20 °C recommended for long-term storage | [2][4][7] |

| CAS Number | 4099-88-1 / 13199-25-2 | [3][4] |

Spectroscopic and Chromatographic Characterization

Structural elucidation and purity assessment are paramount for ensuring the reliability of subsequent synthetic transformations.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum provides definitive structural information. Key signals in CDCl₃ include two singlets for the non-equivalent methyl protons of the isopropylidene group (around δ 1.31 and 1.48 ppm), and characteristic signals for the furanose ring protons (H1-H4) and the exocyclic hydroxymethyl group protons (H5, H5').[12][13] The coupling constants between the furanose ring protons are crucial for confirming the β-D-ribo configuration and the ring's conformation.[12][13]

-

¹³C NMR: The carbon spectrum confirms the carbon framework. Expected signals in CDCl₃ include the quaternary carbon of the isopropylidene group (CMe₂) around δ 112 ppm, the anomeric carbon (C1) around δ 107-109 ppm, and the remaining furanose and methyl carbons.[12][13]

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like MALDI-TOF can show the presence of sodiated [M+Na]⁺ or potassiated [M+K]⁺ adducts, which helps in unambiguous identification.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A prominent broad absorption band in the region of 3450 cm⁻¹ corresponds to the O-H stretching of the free 5'-hydroxyl group.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of this compound and quantifying any impurities, ensuring the quality of the starting material for multi-step syntheses.[11]

Synthesis and Purification: A Protocol Driven by Chemical Principles

The synthesis of this compound from D-ribose is a classic example of selective protecting group chemistry. The procedure capitalizes on the cis-diol arrangement at the C2 and C3 positions of the ribofuranose ring, which readily forms a stable five-membered cyclic acetal (the isopropylidene group) under acid catalysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust method for the multi-gram scale preparation of the title compound.

Materials and Reagents:

-

D-Ribose (starting material)[8]

-

Anhydrous Acetone (reagent and solvent)[8]

-

Hydriodic Acid (57%) or concentrated Sulfuric Acid (catalyst)[1][8]

-

Molecular Sieves 3A (optional, for drying)[8]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[1][8]

-

Benzene or Ethyl Acetate (extraction solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (drying agent)[8]

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-ribose (10.0 g). Suspend the D-ribose in 200 mL of anhydrous acetone.[8]

-

Scientific Rationale: Anhydrous acetone is crucial. The presence of water can inhibit the reaction by competing with the diol for the protonated acetone intermediate, shifting the equilibrium away from product formation.

-

-

Catalysis: With vigorous stirring, cautiously add the acid catalyst (e.g., 175 mg of 57% hydriodic acid or a catalytic amount of concentrated sulfuric acid).[1][8]

-

Scientific Rationale: The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of D-ribose.

-

-

Reaction: Heat the mixture to reflux (approx. 60 °C) and maintain for 6 hours.[8] For enhanced yield, a Soxhlet extractor containing molecular sieves can be placed between the flask and condenser to continuously remove the water formed during the reaction, driving the equilibrium towards the product.[8]

-

Neutralization: After cooling the reaction mixture to room temperature, carefully add a small amount of saturated aqueous sodium bicarbonate solution until the mixture is neutralized (cease effervescence).[1][8]

-

Scientific Rationale: Neutralization quenches the acid catalyst, preventing potential acid-catalyzed degradation or deprotection of the product during the subsequent workup steps.

-

-

Workup: Remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in benzene or ethyl acetate (100 mL).[8] Transfer the solution to a separatory funnel and wash it with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with water (1 x 50 mL).[8]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[8] Filter the mixture to remove the drying agent.

-

Scientific Rationale: Removing all traces of water is essential before the final purification step, especially if distillation is used, to prevent hydrolysis.

-

-

Purification: Concentrate the dried organic solution under reduced pressure to yield a crude oil. Purify this oil by vacuum distillation (e.g., 108-111 °C at 0.04 mmHg) to obtain this compound as a colorless syrup or white solid upon standing.[8]

Alternative Methods: Ultrasound-assisted synthesis has been reported as a facile alternative, offering shorter reaction times and high yields, sometimes without the need for extensive purification.[14]

Core Application: A Cornerstone of Nucleoside Analogue Synthesis

The primary utility of this compound is its role as a selectively protected building block for nucleoside synthesis.[2] The isopropylidene group effectively masks the reactive 2'- and 3'-hydroxyls, allowing for precise chemical modifications at the 5'-position. This control is fundamental to creating the diverse range of nucleoside analogues used in modern medicine.[1][15]

General Synthesis Scheme for Nucleoside Analogues

Caption: General workflow for nucleoside analogue synthesis.

Example Application: Synthesis of 5'-Deoxy Nucleosides A common pathway involves converting the 5'-hydroxyl into a good leaving group (e.g., a tosylate), followed by reduction to yield a 5'-deoxy ribose derivative.[16] This 5'-deoxy sugar is a key intermediate for drugs like the anticancer agent capecitabine.[1]

Deprotection of the Isopropylidene Group

The final step in many synthetic sequences is the removal of the isopropylidene protecting group to unveil the free 2' and 3' hydroxyls. This is typically achieved through acid-catalyzed hydrolysis.

Protocol: Acid-Catalyzed Deprotection

-

Dissolution: Dissolve the protected nucleoside in a suitable solvent mixture (e.g., methanol/water).

-

Acidification: Add a dilute acid, such as 0.04N sulfuric acid or a solution of trifluoroacetic acid (TFA) in chloroform.[1][17]

-

Reaction: Stir the mixture at an appropriate temperature (e.g., room temperature to 80-85°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

-

Neutralization and Workup: Cool the reaction and neutralize the acid with a base like barium carbonate or sodium bicarbonate.[1] Filter the mixture and concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

-

Handling: Work in a well-ventilated area.[18] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[18] Avoid formation of dust and aerosols.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 0-8 °C for short-term and -20 °C for long-term stability.[2][4][7]

-

Hazards: While not classified as a highly dangerous substance according to GHS, it may cause irritation upon contact with skin, eyes, or if inhaled.[7][9] Handle in accordance with good industrial hygiene and safety practices.[9]

Conclusion

This compound is more than a simple derivative of ribose; it is a strategic tool that enables complex and elegant solutions to challenges in synthetic organic chemistry. Its ability to selectively mask the 2' and 3' hydroxyls provides the control necessary to build sophisticated nucleoside analogues that form the basis of life-saving therapeutics. The protocols and principles outlined in this guide offer a foundation for researchers to confidently and effectively leverage this critical building block in their drug discovery and development endeavors.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry. [Link]

- Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.

- EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.

-

SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. University of Gdańsk. [Link]

-

Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]

-

Acid-Catalyzed Acetonation of D-Ribose | Request PDF. ResearchGate. [Link]

-

The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]

-

Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. NIH. [Link]

-

This compound, 10 g, glass. Astech Ireland Ltd. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfachemic.com [alfachemic.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. astechireland.ie [astechireland.ie]

- 5. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. synthose.com [synthose.com]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]

- 13. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. madridge.org [madridge.org]

- 16. CN105037453A - Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside - Google Patents [patents.google.com]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. echemi.com [echemi.com]

The Cornerstone of Modern Nucleoside Chemistry: An In-Depth Technical Guide to 2,3-O-Isopropylidene-D-ribofuranose

Abstract

This technical guide provides a comprehensive exploration of 2,3-O-Isopropylidene-D-ribofuranose, a pivotal intermediate in the synthesis of a vast array of nucleoside analogues that form the backbone of modern antiviral and anticancer therapies. We will delve into the historical context of its discovery, tracing its origins to the foundational era of carbohydrate chemistry. This guide will further provide detailed, field-proven synthetic protocols, an analysis of the underlying chemical principles, and a survey of its critical applications in the development of life-saving pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this indispensable building block.

Introduction: The Unassuming Architect of Therapeutic Nucleosides

In the landscape of medicinal chemistry, the synthesis of complex bioactive molecules often hinges on the availability of versatile and selectively protected starting materials. Among these, this compound stands out as a cornerstone of nucleoside chemistry. Its strategic use of the isopropylidene protecting group, or acetonide, masks the cis-diols at the 2' and 3' positions of the D-ribose ring. This elegant solution to a fundamental challenge in carbohydrate chemistry allows for selective modification at the 1' and 5' positions, paving the way for the efficient and stereocontrolled synthesis of a multitude of nucleoside analogues. These synthetic nucleosides, which mimic the natural building blocks of DNA and RNA, are designed to interfere with viral replication and cancer cell proliferation, forming the basis of many life-saving drugs. This guide will illuminate the discovery, synthesis, and profound impact of this seemingly simple, yet profoundly enabling, molecule.

A Historical Perspective: From Fischer's Sugars to Levene's Nucleotides

The story of this compound is intrinsically linked to the pioneering work that unraveled the structure of sugars and nucleic acids. In the late 19th and early 20th centuries, the field of carbohydrate chemistry was in its infancy, with chemists like Emil Fischer laying the groundwork by elucidating the structures and stereochemistry of simple sugars.[1]

A pivotal figure in this narrative is the Russian-born American biochemist Phoebus Levene.[2] Levene's meticulous work at the Rockefeller Institute for Medical Research was instrumental in identifying the components of nucleic acids. In 1909, he and Walter Jacobs identified D-ribose as an essential component of what we now know as RNA.[2] Levene went on to discover deoxyribose in 1929 and was the first to correctly identify the phosphate-sugar-base order of the components of nucleic acids, coining the term "nucleotide".[2]

While the exact first synthesis of this compound is not definitively documented in the readily available literature, the use of acetone with an acid catalyst to protect diols on sugars became a common strategy during this period of intense investigation into carbohydrate structure and reactivity. This method provided a crucial tool for chemists to selectively manipulate the multiple hydroxyl groups on sugar molecules, a fundamental challenge that needed to be overcome to synthesize more complex derivatives.

The Synthesis of a Keystone Intermediate: Principles and Protocols

The preparation of this compound from D-ribose is a foundational reaction in many synthetic organic chemistry laboratories. The core of the synthesis lies in the acid-catalyzed reaction of D-ribose with acetone or an acetone equivalent, such as 2,2-dimethoxypropane.[3] This reaction forms a five-membered ring (a dioxolane) across the cis-hydroxyl groups at the 2 and 3 positions of the ribofuranose form of the sugar.

Mechanism of Isopropylidene Protection

The acid-catalyzed formation of the isopropylidene ketal is a reversible reaction that proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of one of the hydroxyl groups of the diol on the protonated acetone. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized oxocarbenium ion. The intramolecular attack of the second hydroxyl group on this intermediate, followed by deprotonation, yields the cyclic ketal. The formation of the five-membered ring with the cis-2,3-diol of ribofuranose is thermodynamically favored.

Caption: Figure 1: Mechanism of Isopropylidene Protection.

Experimental Protocols

Several methods have been developed for the synthesis of this compound, with variations in catalysts, acetone sources, and reaction conditions. Below are two representative protocols.

Protocol 1: Traditional Acid-Catalyzed Synthesis [4]

-

Reagents and Materials:

-

D-ribose (10.0 g)

-

Acetone (200 ml)

-

Hydriodic acid (57%, 175 mg) or another strong acid catalyst (e.g., H₂SO₄, p-TsOH)

-

Molecular Sieves 3A (20 g)

-

Sodium bicarbonate solution (aqueous)

-

Benzene

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-ribose (10.0 g) and acetone (200 ml).

-

Carefully add hydriodic acid (175 mg).

-

Set up a soxhlet extractor with Molecular Sieves (20 g) between the reaction flask and the condenser to dry the refluxing solvent.

-

Heat the mixture to reflux in a water bath at 60°C with stirring for 6 hours.

-

After the reaction is complete, cool the mixture and add a small amount of aqueous sodium bicarbonate solution to neutralize the acid.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in benzene, wash with aqueous sodium bicarbonate solution and water, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the benzene under reduced pressure.

-

Purify the residue by vacuum distillation to obtain this compound.

-

Protocol 2: Ultrasound-Assisted Synthesis [5]

-

Reagents and Materials:

-

D-ribose

-

Acetone

-

Acid catalyst (e.g., concentrated H₂SO₄)

-

Ultrasound bath

-

-

Procedure:

-

Suspend D-ribose in acetone in a suitable vessel.

-

Add a catalytic amount of a strong acid.

-

Place the vessel in an ultrasound bath at room temperature.

-

Irradiate with ultrasound for a specified period (e.g., 1-3 hours), monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

-

Work-up the reaction mixture as described in Protocol 1. This method often leads to shorter reaction times and high yields without the need for extensive purification.[5]

-

Quantitative Data Summary

The physical and chemical properties of this compound are well-characterized.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₅ | [6] |

| Molecular Weight | 190.19 g/mol | [6] |

| Appearance | Pale yellow oily liquid | [6] |

| Melting Point | -8 °C (lit.) | [6] |

| Boiling Point | 108-111 °C at 0.04 mmHg | [4] |

| Refractive Index | 1.485 | [6] |

| Solubility | Soluble in acetone | [6] |

| Typical Yield | 30-90% (method dependent) | [4][5] |

Spectroscopic Data: The structure of this compound and its derivatives can be confirmed by various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum is particularly informative, with characteristic signals for the isopropylidene methyl groups and the protons of the furanose ring.[3]

Applications in Drug Development: A Gateway to Nucleoside Analogues

The true significance of this compound lies in its role as a versatile precursor for the synthesis of a wide range of nucleoside analogues. By protecting the 2' and 3' hydroxyl groups, chemists can selectively perform reactions at the 5' hydroxyl group (e.g., oxidation, tosylation, azidation) and the 1' anomeric position (glycosylation). This control is paramount in constructing the modified sugar moieties that are hallmarks of many antiviral and anticancer drugs.

Caption: Figure 2: General workflow for nucleoside analogue synthesis.

Case Study: Synthesis of Capecitabine

Capecitabine (Xeloda®) is an orally administered chemotherapeutic agent that is converted to 5-fluorouracil in the body, primarily within tumor cells. Its synthesis provides a classic example of the utility of this compound.

The synthesis of a key intermediate for capecitabine, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, often starts with the protection of D-ribose as its 2,3-O-isopropylidene derivative. This allows for the selective tosylation of the 5'-hydroxyl group, followed by a reduction step to remove the 5'-hydroxyl group. Subsequent hydrolysis of the isopropylidene group and acetylation yields the desired 5'-deoxyribose derivative, which is then coupled with a modified 5-fluorocytosine base to eventually form capecitabine.

Role in the Synthesis of Antiviral Agents

The versatility of this compound extends to the synthesis of a broad spectrum of antiviral nucleoside analogues.

-

Remdesivir: While the commercial synthesis of remdesivir, an antiviral used in the treatment of COVID-19, involves complex multi-step procedures, some reported synthetic routes utilize a di-O-isopropylidene protected ribose derivative as a key intermediate. This protected sugar allows for the necessary chemical transformations to construct the unique C-glycosidic bond and the phosphoramidate moiety of remdesivir.

-

Sofosbuvir: Sofosbuvir (Sovaldi®), a cornerstone in the treatment of Hepatitis C, is another example where protected ribose derivatives are crucial. Although various synthetic routes exist, the construction of the 2'-deoxy-2'-α-fluoro-2'-β-C-methylribofuranosyl core often relies on strategies that involve the selective protection of the ribose hydroxyl groups, a principle exemplified by the use of isopropylidene acetals.

-

Gemcitabine and Lamivudine: The synthesis of other important nucleoside analogues, such as the anticancer drug gemcitabine and the anti-HIV drug lamivudine, also often involves the use of protected sugar intermediates derived from ribose or other pentoses.[7][8] The principles of selective protection, for which isopropylidene groups are a prime example, are fundamental to these syntheses.[7][8]

Conclusion and Future Outlook

This compound is far more than a simple laboratory chemical; it is a testament to the ingenuity of early 20th-century chemists and a workhorse of modern medicinal chemistry. Its discovery and the development of its synthesis were critical steps in unlocking the potential of carbohydrates as chiral synthons. For drug development professionals, a thorough understanding of the synthesis and reactivity of this key intermediate is essential for the design and execution of efficient and scalable routes to novel nucleoside-based therapeutics. As the search for new antiviral and anticancer agents continues, the foundational principles demonstrated by the chemistry of this compound will undoubtedly continue to inspire the development of the next generation of life-saving medicines.

References

-

S. W. K. et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(35), 22849–22860. Available from: [Link]

-

LookChem. (n.d.). 2,3-O-Isopropylidene-D-ribofuranoside. Retrieved from [Link]

-

Linclau, B., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 56-68. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Yaqub, M., et al. (2014). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 26(15), 4963-4966. Available from: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-O-ISOPROPYLIDENE-BETA-D-RIBOFURANOSE-3,4,5,5'-[(2)-H-(4)];BETA-ANOMER. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Carbohydrate Chemistry from Fischer to Now. Retrieved from [Link]

-

NIST. (n.d.). 2,3-O-isopropylidene-alpha-D-lyxofuranose, the monoacetone-D-lyxose of Levene and Tipson. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides. (10), 2693-2699. Available from: [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000283). Retrieved from [Link]

- Google Patents. (n.d.). A PROCESS FOR STEREOSELECTIVE SYNTHESIS OF LAMIVUDINE.

- Google Patents. (n.d.). High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method.

- Google Patents. (n.d.). Process for the preparation of sofosbuvir.

-

Journal of Carbohydrate Chemistry. (2018). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. 37(5-6), 285-303. Available from: [Link]

- Google Patents. (n.d.). Process for stereoselective synthesis of lamivudine.

-

CORE. (2014). The synthesis of gemcitabine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phoebus Levene. Retrieved from [Link]

-

ResearchGate. (2015). A Linear Synthesis of Gemcitabine. Retrieved from [Link]

-

ResearchGate. (2014). The synthesis of gemcitabine. Retrieved from [Link]

-

ResearchGate. (2015). Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Supporting Information for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. (n.d.). Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to 2,3-O-Isopropylidene-D-ribofuranose: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Protected Ribose in Medicinal Chemistry

In the landscape of modern drug development, particularly in the synthesis of antiviral and anticancer nucleoside analogues, the strategic manipulation of carbohydrate scaffolds is paramount. 2,3-O-Isopropylidene-D-ribofuranose, a key protected derivative of D-ribose, serves as a cornerstone intermediate in these synthetic endeavors. Its defining feature, the isopropylidene ketal, selectively blocks the cis-diols at the C2 and C3 positions of the ribofuranose ring. This protection strategy is crucial as it directs chemical modifications to the primary C5 hydroxyl group and the anomeric C1 position, thereby enabling the regioselective construction of complex nucleoside architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the synthesis of therapeutic agents.

The Chemical Abstracts Service (CAS) number for this compound is 13199-25-2 .[1][2]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification techniques. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 13199-25-2 | [1] |

| Molecular Formula | C₈H₁₄O₅ | [1][3] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | Pale yellow oily liquid | [1] |

| Melting Point | ~8 °C (lit.) | [1] |

| Boiling Point | 337.426 °C at 760 mmHg | [1] |

| Density | 1.267 g/cm³ | [1] |

| Refractive Index | 1.485 | [1] |

| Solubility | Soluble in acetone | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of D-ribose with acetone.[1] This reversible ketalization reaction is driven to completion by the removal of water. The following protocol is a robust and scalable method for its preparation.

Experimental Protocol: Acid-Catalyzed Ketalization of D-Ribose

Materials:

-

D-ribose

-

Acetone (anhydrous)

-

Sulfuric acid (concentrated) or Copper(II) sulfate (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Benzene or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate

-

Molecular sieves (3Å) (optional, for drying the reaction mixture)

Procedure:

-

To a flask containing 200 mL of anhydrous acetone, add 10.0 g of D-ribose.

-

Carefully add a catalytic amount of concentrated sulfuric acid or anhydrous copper(II) sulfate.[1]

-

The mixture is then stirred at room temperature or gently refluxed.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and a small amount of saturated aqueous sodium bicarbonate solution is added to neutralize the acid catalyst.[4]

-

The acetone is removed under reduced pressure.

-

The resulting residue is dissolved in a suitable organic solvent like benzene, washed with aqueous sodium bicarbonate and then with water.[4]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[4]

-

Purification can be achieved by vacuum distillation to obtain this compound as a pale yellow oil.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Gateway to Nucleoside Analogues

The primary utility of this compound in drug development lies in its role as a versatile intermediate for the synthesis of nucleoside analogues.[1][5][6] These modified nucleosides are often designed to interfere with viral replication or cancer cell proliferation. The protected 2' and 3' hydroxyl groups allow for selective modification at the 5' position, a common site for introducing moieties that enhance therapeutic activity or alter metabolic stability.

A typical synthetic route involves the initial protection of D-ribose as this compound. The exposed 5'-hydroxyl group can then be activated, for example, by tosylation, preparing it for nucleophilic substitution.[5][7] This allows for the introduction of various functional groups or the deoxygenation to 5'-deoxyribonucleosides, which are an important class of compounds in medicinal chemistry.[5] Following modification at the 5' position, the anomeric carbon (C1) is activated for coupling with a nucleobase (e.g., purine or pyrimidine derivatives) in a glycosylation reaction, such as the silyl-Hilbert-Johnson reaction.[8] Finally, deprotection of the isopropylidene group yields the target nucleoside analogue.

Role in Nucleoside Analogue Synthesis Diagram

Caption: Synthetic pathway from this compound to nucleoside analogues.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is critical for its successful application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3-O-isopropylidene-β-D-ribofuranosides exhibits characteristic signals. Key features include the coupling constants between the furanose ring protons. Notably, the coupling constants between the trans-oriented H1 and H2, as well as H3 and H4, are often close to zero.[9] The coupling constant between H2 and H3 is typically around 5.86 Hz or 6.22 Hz.[9] The two methyl groups of the isopropylidene moiety appear as distinct singlets.

Typical ¹H NMR Data (in CDCl₃): [9]

-

H1: ~5.17 ppm (s)

-

H3: ~4.85 ppm (d, J ≈ 5.9 Hz)

-

H2: ~4.56 ppm (d, J ≈ 5.9 Hz)

-

H4: ~4.39 ppm (t)

-

H5, H5': ~3.6-3.7 ppm (m)

-

Isopropylidene CH₃: ~1.48 and 1.31 ppm (2s)

Conclusion: A Foundational Building Block for Innovation

This compound is more than just a protected sugar; it is a testament to the power of strategic chemical synthesis in enabling the discovery of life-saving medicines. Its straightforward preparation and the chemical orthogonality of its protecting group make it an invaluable tool for researchers and scientists in drug development. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.

References

-

2,3-O-Isopropylidene-D-ribofuranoside - LookChem. [Link]

-

A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates - Taylor & Francis Online. [Link]

-

A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates - Taylor & Francis Online. [Link]

-

Synthesis of this compound - PrepChem.com. [Link]

-

Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - NIH. [Link]

- Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside - Google P

-

SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. [Link]

-

2,3-O-ISOPROPYLIDENE-BETA-D-RIBOFURANOSE-3,4,5,5 - SpectraBase. [Link]

-

The Synthesis of Ribose and Nucleoside Derivatives - Madridge Publishers. [Link]

-

This compound | C8H14O5 | CID 11008712 - PubChem. [Link]

-

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose - PubChem. [Link]

-

Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose | Request PDF - ResearchGate. [Link]

-

Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC - NIH. [Link]

-

Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PMC - PubMed Central. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000283). [Link]

-

Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz ,... - ResearchGate. [Link]

- EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google P

-

Synthesis of nucleosides - Wikipedia. [Link]

-

Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - NIH. [Link]

-

D-Ribonolactone and 2,3-isopropylidene(D-ribonolactone) - ResearchGate. [Link]

-

This compound, 10 g, glass | Astech Ireland Ltd. [Link]

Sources

- 1. 2,3-O-Isopropylidene-D-ribofuranoside|lookchem [lookchem.com]

- 2. astechireland.ie [astechireland.ie]

- 3. This compound | C8H14O5 | CID 11008712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. madridge.org [madridge.org]

- 7. CN105037453A - Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside - Google Patents [patents.google.com]

- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 9. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3-O-Isopropylidene-D-ribofuranose from D-ribose

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-O-Isopropylidene-D-ribofuranose, a critical protected intermediate in the synthesis of various nucleoside analogues used in antiviral and anticancer therapies. The synthesis begins with the readily available monosaccharide, D-ribose. This document details the underlying chemical principles, a step-by-step experimental protocol, process optimization strategies, and the significant applications of the target molecule in drug development. It is intended for researchers, medicinal chemists, and professionals in the field of drug development who require a robust and scalable method for preparing this key building block.

Introduction: The Strategic Importance of Protecting Groups in Ribose Chemistry

D-ribose, a naturally occurring pentose sugar, is a fundamental component of ribonucleic acid (RNA) and is central to numerous biological processes.[1][2] Its polyhydroxylated nature presents a significant challenge in synthetic organic chemistry, where selective modification of one hydroxyl group in the presence of others is often required. To achieve such selectivity, the strategic use of protecting groups is essential.

This compound is a derivative of D-ribose where the cis-hydroxyl groups at the C2 and C3 positions are masked as a cyclic ketal, known as an acetonide.[3] This protection strategy is highly effective for several reasons:

-

Targeted Reactivity: It directs subsequent chemical transformations to the primary hydroxyl group at the C5 position, which is crucial for building the phosphodiester backbone of nucleic acids or for introducing modifications.[4][5]

-

Conformational Lock: The rigid five-membered ring of the acetonide group locks the ribose sugar into its furanose form, which is the biologically relevant conformation found in RNA.

-

Stability and Cleavage: The isopropylidene group is stable under a wide range of reaction conditions, yet can be readily removed under mild aqueous acidic conditions, ensuring the integrity of the final product.[3][6]

This guide will focus on the efficient synthesis of this key intermediate, providing the necessary detail for its successful preparation and application in complex synthetic pathways.

The Chemistry of Acetonide Formation

The synthesis of this compound relies on the acid-catalyzed reaction of D-ribose with acetone or a related acetone equivalent.[7] In aqueous solution, D-ribose exists in a complex equilibrium between its linear aldehyde form and various cyclic hemiacetal forms, including α- and β-pyranoses (six-membered rings) and α- and β-furanoses (five-membered rings).[1][8][9] At room temperature, the pyranose forms are predominant.[1]

The formation of the 2,3-O-isopropylidene derivative selectively traps the ribose in its furanose conformation, as this is the only form that presents the C2 and C3 hydroxyl groups in a cis orientation, which is necessary for the formation of the five-membered cyclic ketal.

Reaction Mechanism

The reaction proceeds via a standard acid-catalyzed ketal formation mechanism. The key steps are outlined below:

Caption: Mechanism of acid-catalyzed acetonide formation.

-

Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the cis-hydroxyl groups (e.g., C2-OH) of the D-ribofuranose attacks the activated carbonyl carbon, forming a hemiketal intermediate.

-

Dehydration: The hydroxyl group of the hemiketal is protonated and subsequently eliminated as a water molecule, generating a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The second cis-hydroxyl group (C3-OH) acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered ring.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of this compound, optimized for both yield and purity.

Materials and Reagents

| Reagent | Formula | Grade | Supplier | Notes |

| D-Ribose | C₅H₁₀O₅ | ≥99% | Standard Supplier | Must be dry. |

| Acetone | C₃H₆O | Anhydrous | Standard Supplier | Reagent grade, dried over molecular sieves. |

| 2,2-Dimethoxypropane (DMP) | C₅H₁₂O₂ | ≥98% | Standard Supplier | Acts as both reagent and water scavenger.[10][11] |

| Hydriodic Acid (HI) | HI | 57% in H₂O | Standard Supplier | Catalyst. Other acids like H₂SO₄ or p-TsOH can be used. |

| Sodium Bicarbonate | NaHCO₃ | ACS Grade | Standard Supplier | For neutralization. |

| Benzene | C₆H₆ | Anhydrous | Standard Supplier | For extraction. Toluene can be used as a safer alternative. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Standard Supplier | For drying organic layers. |

| Molecular Sieves | 3Å | Standard Supplier | For drying the refluxing solvent. |

Equipment

-

Round-bottom flask (500 mL)

-

Reflux condenser with a drying tube or an attachment for molecular sieves

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask, add D-ribose (10.0 g). Add 200 mL of anhydrous acetone and a magnetic stir bar.

-

Catalyst Addition: To the stirred suspension, add hydriodic acid (175 mg, 57% aqueous solution).

-

Drying Agent: In a Soxhlet extractor or a custom side-arm attached between the flask and condenser, place 20 g of activated 3Å molecular sieves. This will trap the water formed during the reaction and drive the equilibrium towards the product.[12]

-

Reaction: Heat the mixture to reflux (approximately 60°C in a water bath) with vigorous stirring. The D-ribose will gradually dissolve as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane solvent system). The reaction is typically complete within 6-8 hours.

-

Quenching and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add a small amount of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in benzene (or toluene). Transfer the solution to a separatory funnel and wash it with saturated aqueous sodium bicarbonate solution, followed by water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by vacuum distillation. The product, this compound, is typically collected as a fraction boiling at 108-111°C at 0.04 mmHg.[12] The expected yield is approximately 30-40%.

Process Optimization and Troubleshooting

Several parameters can be adjusted to optimize the synthesis for higher yield and purity.

Key Optimization Parameters

| Parameter | Options | Rationale and Field Insights |

| Ketal Source | Acetone vs. 2,2-Dimethoxypropane (DMP) | While acetone is the direct reagent, DMP is often preferred. DMP reacts with the water generated during the reaction to form acetone and methanol, effectively acting as a water scavenger and driving the reaction equilibrium forward.[10][11] Using a mixture of acetone and DMP is a common and effective strategy.[10] |

| Acid Catalyst | H₂SO₄, HCl, p-TsOH, HI, Cation-exchange resin | Concentrated sulfuric acid is a strong and effective catalyst.[13] However, solid acid catalysts like Amberlyst-15 or other cation-exchange resins offer the advantage of easy removal by simple filtration, simplifying the work-up procedure.[7] The choice of catalyst can influence reaction time and side product formation. |

| Temperature | Room Temperature vs. Reflux | The reaction can proceed at room temperature but is significantly slower. Refluxing in acetone (56°C) provides a good balance between reaction rate and minimizing potential side reactions like the formation of enol ethers.[10] |

| Water Removal | Molecular Sieves, Dean-Stark Trap | Continuous removal of water is critical for achieving high yields. Molecular sieves are convenient for lab-scale synthesis.[12] For larger-scale reactions, a Dean-Stark apparatus can be more efficient. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; water not effectively removed. | Ensure all reagents and solvents are anhydrous. Use an efficient water scavenger like DMP or freshly activated molecular sieves.[11] Increase reaction time and monitor by TLC until the starting material is consumed. |

| Formation of Side Products | Over-reaction (e.g., formation of di-isopropylidene derivatives); acid-catalyzed degradation. | Use a milder catalyst (e.g., p-TsOH).[14] Carefully control the reaction temperature and time. Neutralize the reaction mixture promptly upon completion.[10] |

| Difficult Purification | Co-elution of anomers or other sugar isomers. | Ensure the work-up procedure effectively removes all salts and acidic residues. Optimize chromatography conditions if distillation is not feasible. |

| Incomplete Deprotection (in subsequent steps) | Strong acid may be required. | Deprotection is typically achieved with dilute aqueous acid (e.g., 1% H₂SO₄) and heat.[6] If standard conditions fail, a stronger acid or longer reaction time may be necessary, but this risks degrading the sugar. |

Applications in Nucleoside Synthesis and Drug Development

This compound is a cornerstone intermediate for the synthesis of a vast array of nucleoside analogues with therapeutic potential.[2] These synthetic nucleosides are designed to mimic natural nucleosides and interfere with viral replication or cancer cell proliferation.[2][15]

The general synthetic workflow is as follows:

Caption: General workflow for synthesizing nucleoside analogues.

-

Protection: D-ribose is converted to this compound.

-

Activation: The free 5'-hydroxyl group is activated, often by converting it into a good leaving group like a tosylate or mesylate.[4]

-

Modification: The activated 5'-position can undergo nucleophilic substitution to introduce various modifications, such as deoxygenation or fluorination, which can enhance the drug's metabolic stability or activity.[5][16]

-

Glycosylation: The modified sugar is then coupled with a desired nucleobase (e.g., adenine, cytosine, or a modified base) in a key step known as N-glycosylation.

-

Deprotection: Finally, the isopropylidene protecting group is removed under acidic conditions to yield the target nucleoside analogue.[6]

This synthetic strategy has been instrumental in the development of numerous antiviral drugs that target viral polymerases, enzymes essential for the replication of viruses like HIV and Hepatitis B.[2][17]

Safety Considerations

-

Flammable Solvents: Acetone and benzene/toluene are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Corrosive Acids: Hydriodic acid and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

-

Pressurized Systems: Vacuum distillation should be performed behind a safety shield. Ensure all glassware is free of cracks or defects.

Conclusion

The synthesis of this compound is a foundational reaction in medicinal chemistry and carbohydrate synthesis. It provides a reliable and scalable route to a key building block that enables the selective modification of D-ribose. The protocol and optimization strategies detailed in this guide offer a practical framework for researchers to efficiently produce this versatile intermediate, paving the way for the discovery and development of novel nucleoside-based therapeutics.

References

-

Study.com. (n.d.). Why should you add 2,2-dimethoxypropane to your reaction in the formation of an acetal? Retrieved from [Link]

-

Noton, T., et al. (n.d.). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. PubMed Central. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]

-

Bizzarri, M., et al. (n.d.). Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Brainly. (2023, February 24). Why are you adding 2,2-dimethoxypropane to your reaction to form the acetal? Retrieved from [Link]

-

Noton, T., et al. (n.d.). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. ACS Publications. Retrieved from [Link]

-

Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Ribose. Retrieved from [Link]

-

ResearchGate. (n.d.). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Retrieved from [Link]

-

Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2017, July 13). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetonide. Retrieved from [Link]

-

Unknown Source. (n.d.). Mechanism for protection. Retrieved from [Link]

-

PubMed. (2003, February 7). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [Link]

-

IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [Link]

-

ACS Publications. (n.d.). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

-

Elsevier. (1985, February 28). The isopropylidenation of d-ribose diethyl dithioacetal and ribitol. Retrieved from [Link]

-

YouTube. (2020, December 22). Protection of vicinal diols as acetonides. Retrieved from [Link]

-

ACS Publications. (n.d.). Di-O-Isopropylidene-Mannofuranose: An Introduction to Sugar Protecting Groups. Retrieved from [Link]

-

NIH. (2019, May 2). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

-

ResearchGate. (2017, March 23). Is there any way to control the mutarotation of sugars (D-glucose, D-maltose, etc) in aqueous solution? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose. Retrieved from [Link]

-

ACS Publications. (2024, November 21). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. Retrieved from [Link]

-

Taylor & Francis Online. (2019, May 7). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Retrieved from [Link]

Sources

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. madridge.org [madridge.org]

- 3. Acetonide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

- 11. homework.study.com [homework.study.com]

- 12. prepchem.com [prepchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Page loading... [guidechem.com]

- 15. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]

The Cornerstone of Modified Nucleosides: A Technical Guide to 2,3-O-Isopropylidene-D-ribofuranose

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry and nucleoside synthesis, the strategic use of protecting groups is paramount. Among these, the isopropylidene acetal of D-ribose stands out as a workhorse intermediate, pivotal for the regioselective modification of the ribose scaffold. This guide provides an in-depth exploration of 2,3-O-Isopropylidene-D-ribofuranose, delving into its precise nomenclature, the rationale behind its synthetic utility, a detailed protocol for its preparation, and its instrumental role in the development of novel therapeutics.

Decoding the Identity: The IUPAC Name and Stereochemistry

The unequivocal identification of a chemical entity is the foundation of reproducible science. While commonly referred to as this compound, its systematic IUPAC name, which accounts for the bicyclic nature of the molecule, provides a more descriptive and unambiguous identifier.

The structure of this compound is a fused bicyclic system where the furanose ring of D-ribose is fused with a 1,3-dioxolane ring formed by the isopropylidene group. The systematic IUPAC name for this compound is (3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][2]dioxol-4-ol .[3]

Let's dissect this name to understand the stereochemistry:

-

furo[3,4-d][1][2]dioxole : This describes the core bicyclic system, a furan ring fused with a 1,3-dioxolane ring.

-

(3aR,4R,6R,6aR) : These are the stereochemical descriptors for the chiral centers in the molecule, defining its specific three-dimensional arrangement. The "R" configuration at these positions arises from the parent D-ribose.

The CAS Number for this compound is 13199-25-2 .[4] It is also known by several synonyms, including 2,3-O-Isopropylidene-D-ribose and (4R,5R)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

The "Why": Strategic Imperative of the 2,3-O-Isopropylidene Protecting Group

In the multi-step synthesis of nucleoside analogues, the hydroxyl groups of the ribose sugar exhibit similar reactivity, making selective modification a significant challenge. The use of protecting groups is a fundamental strategy to temporarily block certain reactive sites, thereby directing reactions to the desired position.[5][6]

The 2,3-O-isopropylidene group serves as a crucial protecting group for the cis-diol at the C2' and C3' positions of D-ribofuranose. This strategic protection is driven by several key advantages:

-

Selective Protection of the 5'-Hydroxyl Group: By protecting the 2' and 3' hydroxyls, the primary 5'-hydroxyl group is left available for a wide range of chemical transformations. This is fundamental for the synthesis of many nucleoside-based drugs where modification at the 5' position is required.

-

Conformational Rigidity: The fused ring system imparts a degree of conformational rigidity to the ribose ring. This can influence the stereochemical outcome of subsequent reactions on the sugar moiety.

-

Ease of Introduction and Removal: The isopropylidene group can be readily introduced under acidic conditions using acetone or 2,2-dimethoxypropane and can be removed under mild acidic conditions, ensuring the integrity of the target molecule.

-

Crystallinity: The derivatization of ribose with the isopropylidene group often leads to crystalline compounds, which facilitates purification by recrystallization.

This strategic protection is a cornerstone of modern nucleoside chemistry, enabling the synthesis of a vast array of antiviral and anticancer agents.

Synthesis of this compound: A Validated Protocol

The preparation of this compound from D-ribose is a well-established and reliable procedure. The following protocol details a common method, explaining the rationale behind each step.

Experimental Protocol

Objective: To synthesize this compound from D-ribose.

Materials:

-

D-ribose

-

Anhydrous acetone

-

Concentrated sulfuric acid (or another suitable acid catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate

-

Dichloromethane (or other suitable organic solvent)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend D-ribose in anhydrous acetone.

-

Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the formed acetal. Acetone serves as both the solvent and the reagent for the formation of the isopropylidene group.

-

-

Acid Catalysis: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Causality: The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of D-ribose.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting D-ribose is consumed.

-

Quenching the Reaction: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the sulfuric acid catalyst.

-

Work-up: Remove the acetone under reduced pressure. Partition the residue between water and an organic solvent like dichloromethane. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Causality: This aqueous work-up removes inorganic salts and any remaining water-soluble impurities.

-

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Causality: Column chromatography separates the desired product from any unreacted starting material and byproducts.

-

Reaction Mechanism Visualization

Caption: Simplified mechanism for the acid-catalyzed synthesis of this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is essential for its application and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₅ | [4] |

| Molecular Weight | 190.19 g/mol | [4] |

| Appearance | Colorless to pale yellow oil or solid | - |

| Boiling Point | ~110-115 °C at 0.1 mmHg | - |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.25 (s, 1H), 4.75 (d, J=5.9 Hz, 1H), 4.55 (d, J=5.9 Hz, 1H), 4.35 (m, 1H), 3.80-3.65 (m, 2H), 2.70 (br s, 1H), 1.50 (s, 3H), 1.35 (s, 3H) | [7] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 112.0, 104.5, 85.5, 84.0, 81.5, 63.0, 26.5, 25.0 | [7] |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Applications in Drug Development and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active nucleoside analogues.

Workflow: From Protected Ribose to Nucleoside Analogue

Caption: General synthetic workflow for the preparation of nucleoside analogues using this compound.

By enabling selective modifications at the 5'-position and subsequent glycosylation with various nucleobases (both natural and modified), this intermediate has been instrumental in the development of:

-

Antiviral Agents: Many antiviral drugs are nucleoside analogues that act by inhibiting viral polymerases. The synthesis of these compounds often relies on intermediates derived from this compound.

-

Anticancer Therapeutics: Modified nucleosides can be incorporated into DNA or RNA, leading to chain termination or dysfunction, and are a key class of chemotherapeutic agents.

-

Oligonucleotide Synthesis: For the synthesis of therapeutic oligonucleotides (e.g., siRNA, antisense oligonucleotides), protected nucleoside phosphoramidites are required. The synthesis of these building blocks often starts from protected ribose derivatives like this compound.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in organic synthesis. Its systematic IUPAC name, (3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][2]dioxol-4-ol, reflects its precise stereochemical nature. The rationale for its widespread use is firmly grounded in the principles of protecting group chemistry, enabling regioselective modifications that are otherwise challenging. The well-established synthetic protocols for its preparation, coupled with its versatile reactivity, have solidified its position as an indispensable building block in the arsenal of medicinal chemists and drug development professionals. A thorough understanding of this key intermediate is, therefore, fundamental for anyone engaged in the design and synthesis of novel nucleoside-based therapeutics.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides. [Link]

-

SpectraBase. 2,3-O-ISOPROPYLIDENE-BETA-D-RIBOFURANOSE-3,4,5,5'-[(2)-H-(4)];BETA-ANOMER. [Link]

-